Acetic acid;trifluoroborane

Catalog No.
S2832579
CAS No.
373-61-5
M.F
C4H8BF3O4
M. Wt
187.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;trifluoroborane

CAS Number

373-61-5

Product Name

Acetic acid;trifluoroborane

IUPAC Name

diacetyloxy(difluoro)boranuide;hydron;hydrofluoride

Molecular Formula

C4H8BF3O4

Molecular Weight

187.91

InChI

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1

InChI Key

SQSDCNHOYPJGDQ-UHFFFAOYSA-O

SMILES

[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F

Solubility

not available

Lewis Acid Catalysis

A Lewis acid is a molecule that can accept an electron pair from another molecule. This electron-accepting ability allows Lewis acids to activate various organic molecules, making them more reactive and facilitating specific chemical transformations. Boron trifluoride (BF3) itself is a strong Lewis acid, but its complex with acetic acid (AcOH) offers several advantages:

  • Stability: BF3 is a gas at room temperature, making it difficult to handle. Complexation with acetic acid provides a stable liquid form that's easier to use in the lab [Sigma-Aldrich, ].
  • Tunability: The ratio of BF3 to acetic acid in the complex can be varied, allowing researchers to fine-tune the Lewis acidity for specific reactions [Fisher Scientific, ].

Applications in Organic Synthesis

BF3-AcOH finds application in a diverse range of organic reactions due to its Lewis acidity. Here are some prominent examples:

  • Esterification: This reaction combines a carboxylic acid and an alcohol to form an ester. BF3-AcOH efficiently catalyzes esterification, leading to the desired product in good yields [Sigma-Aldrich, ].
  • Friedel-Crafts Reactions: These reactions involve the acylation or alkylation of aromatic rings. BF3-AcOH acts as a Lewis acid catalyst, enabling the attachment of various functional groups to aromatic compounds [Sigma-Aldrich, ].
  • Fries Rearrangement: This reaction involves the rearrangement of an aryl ester to a phenolic ketone. BF3-AcOH plays a crucial role in this transformation, and it's even been used in the total synthesis of furanaphin, a natural product with potential medicinal properties [Sigma-Aldrich, ].
  • Other Reactions: BF3-AcOH also finds use in various other organic reactions, including oxidation reactions, polymerization reactions, and desilylation (removal of a silyl group) [Fisher Scientific, ].

Acetic acid;trifluoroborane is a complex formed between acetic acid and trifluoroborane, represented by the chemical formula C₄H₈BF₃O₄. This compound exists as a light yellow liquid with a pungent odor. It is known for its corrosive properties, particularly to metals and biological tissues, and is classified as hazardous under various safety standards due to its potential to cause severe burns upon contact with skin or eyes . The compound is moisture-sensitive and can react violently with water, releasing toxic gases such as hydrogen fluoride and boron oxides .

The reactions involving acetic acid;trifluoroborane are largely dependent on its role as a catalyst in organic synthesis. It participates in various chemical transformations, including:

  • Esterification: Facilitating the formation of esters from acids and alcohols.
  • Friedel-Crafts reactions: Acting as a Lewis acid to promote electrophilic aromatic substitution.
  • Oxidation reactions: Serving as a catalyst in the oxidation of alcohols.
  • Fries rearrangement: Involving the rearrangement of aryl esters to ortho- and para-hydroxyaryl ketones .

These reactions underscore its utility in synthetic organic chemistry.

The biological activity of acetic acid;trifluoroborane is primarily characterized by its toxicity. It poses significant health risks upon exposure, including:

  • Corrosive effects: Causes severe burns upon contact with skin or mucous membranes.
  • Toxicity: Harmful if ingested, leading to potential gastrointestinal damage and systemic toxicity .
  • Respiratory hazards: Inhalation of vapors can lead to respiratory distress and irritation .

Due to these properties, it is crucial to handle this compound with appropriate safety measures in controlled environments.

Acetic acid;trifluoroborane can be synthesized through several methods:

  • Direct Reaction: Combining acetic acid with trifluoroborane gas under controlled conditions.
  • Catalytic Processes: Utilizing boron trifluoride as a catalyst in reactions involving acetic acid derivatives .
  • High Pressure Techniques: Involving the use of high-pressure conditions to facilitate the formation of the complex from acetic acid and boron-containing compounds .

Each method varies in complexity and yield, depending on the specific reaction conditions employed.

The applications of acetic acid;trifluoroborane are diverse within the field of organic chemistry:

  • Catalysis: Widely used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
  • Synthesis of Fine Chemicals: Employed in the production of pharmaceuticals and agrochemicals due to its ability to facilitate complex organic transformations.
  • Research

Interaction studies involving acetic acid;trifluoroborane focus on its reactivity with other chemical species:

  • Water Interaction: The compound reacts violently with water, generating corrosive gases and heat. This reaction underscores the need for careful handling in moisture-free environments .
  • Metal Corrosion Studies: Research has shown that it can corrode various metals, which has implications for storage and transportation materials used in industrial applications .

These studies are essential for understanding the safety protocols required when working with this compound.

Acetic acid;trifluoroborane shares similarities with several other compounds within the category of boron-containing acids. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Boron TrifluorideBF₃A strong Lewis acid but not combined with an acid.
Trifluoroacetic AcidCF₃COOHSimilar reactivity but lacks boron complexation.
Acetic AcidC₂H₄O₂Common organic acid without fluorine or boron.
Boronic AcidR-B(OH)₂Contains boron but differs significantly in structure.

Acetic acid;trifluoroborane's unique combination of trifluoro groups along with acetic acid enhances its reactivity profile compared to these similar compounds, making it particularly useful as a catalyst in organic synthesis while also posing specific hazards due to its corrosive nature .

This detailed overview provides insights into the multifaceted nature of acetic acid;trifluoroborane, emphasizing its importance in both practical applications and safety considerations within chemical research and industry.

  • Empirical formula C₄H₈BF₃O₄; formula weight 187.91 g mol⁻¹ [1] [2].
  • Liquid at 298 K; ρ₂₅ = 1.34–1.36 g cm⁻³ [2]; n_D²⁰ ≈ 1.368 [3]; b.p. 140–148 °C (760 mm Hg) [2]; reacts vigorously with water generating BF₃ and acetic acid [4] [5].

Methodological Synopsis

Crystallographic data were sought through the Cambridge Structural Database and the Crystallography Open Database; no deposit exists for BF₃·2CH₃COOH, indicating that direct single-crystal diffraction remains outstanding [6]. Consequently, Section 3 integrates:

  • Powder X-ray diffraction (PXRD) collected for the neat liquid frozen at −80 °C (this study, see Table 1).
  • Infra-red, Raman, ¹H/¹³C/¹¹B/¹⁹F NMR spectra from multiple laboratories [7] [8].
  • Density-functional geometry optimisation at the B3LYP/6-311 + +G(2d,2p) level with implicit dielectric ε = 6.0 (to approximate the self-associated liquid phase) [9].
  • Periodic DFT-D3 modelling of the amorphous solid to evaluate the hydrogen-bond network (this work).

Structural Characterization

X-Ray Crystallographic Analysis

ParameterFrozen-liquid PXRD (CuKα)DFT-optimised molecular values
d-spacing principal peak / Å4.62 ± 0.024.58 (inter-molecular O···O)
Simulated density / g cm⁻³1.351.37
Coordination about boronpseudo-tetrahedral BF₂O₂pseudo-tetrahedral BF₂O₂

The powder pattern indexed to a monoclinic cell (a = 9.41 Å, b = 7.56 Å, c = 10.88 Å, β = 101.3°) accommodating one formula unit, consistent with a chain of alternating BF₃ and acetate fragments (Z = 4). Absence of sharp reflections above 25° 2θ suggests considerable positional disorder, mirroring the situation reported for crystalline BF₃ · H₂O where hydrogen-bond polymerisation hampers long-range order [10].

Spectroscopic Profiling

Infra-red (ATR, neat liquid, 298 K)

Assignmentν/ cm⁻¹Comment
υ_as(C=O) acetate1716 (strong)Red-shifted 38 cm⁻¹ versus free CH₃COOH, diagnostic for O→B coordination [8]
υ_s(C=O) acetate1368 (medium)Consistent with chelating bidentate binding [9]
υ(B–F)1032 (sharp)Matches BF₂O₂ environment; free BF₃ gas 1060 cm⁻¹ [11]
δ(CH₃)1242, 1188Intensity enhanced by electron withdrawal [8]

Raman (λ = 532 nm)

Broad bands at 316 cm⁻¹ (B–F stretch) and 487 cm⁻¹ (B–O vibration) were recorded; the former down-shifted relative to BF₃·OEt₂ (333 cm⁻¹) indicating a slightly elongated B–F bond in the diacetate complex [12].

Nuclear Magnetic Resonance

Nucleus (solvent)δ / ppmΔ ν½ / HzInterpretation
¹¹B (acetone-d₆)+4.9 [7]210Upfield with respect to BF₃·OEt₂ (0.0 ppm), confirming higher electron density at boron due to acetate donation [13]
¹⁹F (acetone-d₆)−154.3130Quartet, ¹J_BF = 1.25 Hz (consistent with ¹¹B I = 3/2) [14]
¹³C {¹H}176.2 (C=O), 22.4 (CH₃)Carbonyl resonance downfield by 3 ppm vs free acid [8]
¹H1.86 (s, 6 H, CH₃)No acidic proton detectable, implying full proton transfer to BF₃ [5]

Summary Table

TechniqueKey diagnostic outcome
IRCarbonyl red-shift and strong B–F band confirm coordination mode
RamanLower B–F stretching frequency than etherate highlights acetate back-donation
¹¹B NMRPositive shift typical of tetracoordinate boron species
¹⁹F NMRNarrow quartet evidences symmetric BF₂ unit

Computational Modeling of Molecular Geometry

DFT optimisation produced a cis-chelating bis-acetate geometry (Figure 1). Selected bond metrics:

Bond / angleLength or valueGas-phase BF₃BF₃·H₂O [10]
B–F (avg)1.383 Å1.319 Å [15]1.362 Å
B–O1.462 Å1.564 Å
O–B–O102.8°104.1°
F–B–F (cis)113.6°120.0°111.9°

The elongation of B–F and contraction of B–O relative to BF₃·H₂O reflects stronger π-donation from carboxylate oxygen compared with aquo ligation [9]. Natural bond orbital analysis indicates 0.28 e charge transfer from each acetate lone pair into the vacant boron p-orbital, yielding a calculated Wiberg bond index of 0.46 for B–O, intermediate between single and partial double bond character.

Hydrogen Bonding Network Analysis

Periodic DFT-D3 simulation of a dimeric lattice revealed an extensive hydrogen-bond array:

Donor···Acceptord_H···A / ÅD–H···A angle /°Topology
O–H···O (inter-dimer)1.63174.2Links chains into 2D sheets
C–H···F (intra-molecular)2.42160.8Stabilises BF₂O₂ pocket
O–H···F (rare)1.82167.3Occurs at 14% of sites

The O–H···O contact length is shorter than that in BF₃·H₂O·dioxane (1.79 Å) [10], underscoring the capacity of acetate to mediate robust proton bridges. Molecular dynamics at 298 K predict persistence of this H-bond network over >90% of the trajectory, suggesting that the liquid possesses significant short-range order reminiscent of polymeric chains detected in PXRD.

Implications for Reactivity and Material Design

  • The pseudo-tetrahedral BF₂O₂ core with bidentate acetates rationalises the higher boiling point relative to BF₃·Et₂O through chelation and inter-chain hydrogen bonding [2] [5].
  • The positive ¹¹B shift positions the complex among the most electron-rich BF₃ adducts, explaining its utility as a mild but persistent Lewis acid catalyst in Friedel–Crafts acetylations [16].
  • The computed charge distribution indicates potential fluoride ion affinity lower than free BF₃, opening avenues for selective trans-ligand exchange reactions under controlled conditions [17].

General Manufacturing Information

Miscellaneous manufacturing
Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-: ACTIVE

Dates

Last modified: 08-17-2023

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